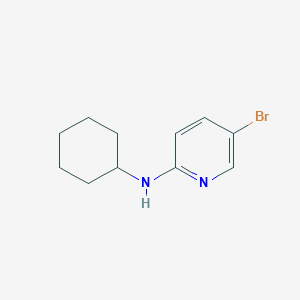

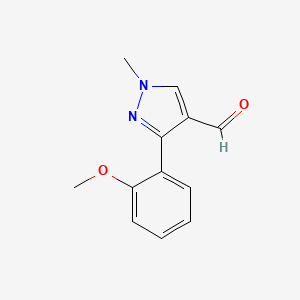

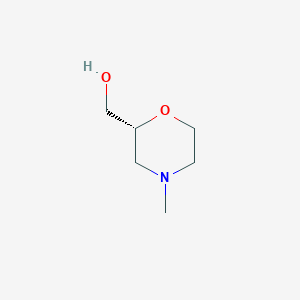

![molecular formula C12H11N3O3S B1460972 2-({[(3-Methylphenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid CAS No. 1105194-03-3](/img/structure/B1460972.png)

2-({[(3-Methylphenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid

Vue d'ensemble

Description

The compound “2-({[(3-Methylphenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid” is also known as Benzoic acid, 2-[[(3-methylphenyl)amino]carbonyl]- . It has a molecular formula of C15H13NO3 and a molecular weight of 255.2686 .

Synthesis Analysis

The synthesis of this compound could potentially involve the Mannich reaction, which is a three-component organic reaction that involves the amino alkylation of an acidic proton next to a carbonyl (C=O) functional group by formaldehyde (H−CHO) and a primary or secondary amine (−NH2) or ammonia (NH3) .Molecular Structure Analysis

The molecular structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChIKey for this compound is AZPJXONNBLOZFE-UHFFFAOYSA-N .Chemical Reactions Analysis

The Mannich reaction is a key reaction that could be involved in the formation of this compound . The reaction starts with the nucleophilic addition of an amine to a carbonyl group followed by dehydration to the Schiff base. The Schiff base is an electrophile which reacts in a second step in an electrophilic addition with an enol formed from a carbonyl compound containing an acidic alpha-proton .Physical And Chemical Properties Analysis

The compound has a molecular weight of 255.2686 . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Chemical Synthesis and Design Mimics

A new class of constrained heterocyclic γ-amino acids, built around a thiazole ring, showcases the versatility of thiazole derivatives, including 2-({[(3-Methylphenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid, in mimicking secondary structures of proteins such as helices, β-sheets, turns, and β-hairpins. The development of orthogonally protected 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs) through a short and versatile chemical route emphasizes their potential in protein structure design and understanding (Mathieu et al., 2015).

Biological Activity and Antimicrobial Properties

Thiazole derivatives, including 2-amino-1,3-thiazole-4-carboxylic acid compounds, have been synthesized and found to exhibit significant biological activities. Preliminary bioassays highlight their fungicidal and antivirus activities, indicating a promising avenue for research into new strategies for fungi and virus control. Compounds derived from 2-amino-1,3-thiazole-4-carboxylic acid have shown good activity against several fungi and the Tobacco Mosaic Virus (TMV), showcasing their potential in agricultural applications and disease management (Fengyun et al., 2015).

Synthesis of Novel Derivatives for Antimicrobial Study

The creation of 2-Amino-5-aryl- 1,3-thiazole-4-carboxylic acid derivatives from aromatic aldehyde reactions has paved the way for the synthesis of compounds with potential antimicrobial properties. The structured approach leading to imide derivatives offers a methodical pathway for exploring the antimicrobial effectiveness of thiazole compounds, underscoring their importance in developing new antibiotics or agents against resistant strains (Al Dulaimy et al., 2017).

Structural Studies and Helical Oligomers

Further structural studies on ATC oligomers, including those derived from this compound, have elucidated their ability to adopt well-defined helical structures in various solvents. These findings are critical for the design of peptide mimetics and the development of novel therapeutic agents, showcasing the structural versatility and potential of thiazole-based amino acids in mimicking complex biological structures (Mathieu et al., 2013).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as benzoic acid derivatives, often interact with various enzymes or receptors in the body . The specific target would depend on the exact structure of the compound and could be determined through experimental studies.

Mode of Action

The mode of action would depend on the specific target. For example, if the target is an enzyme, the compound might inhibit the enzyme’s activity, leading to changes in cellular processes .

Biochemical Pathways

The affected pathways would depend on the specific target and the role of that target in cellular processes. For example, if the target is involved in signal transduction, the compound might affect signaling pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as solubility, stability, and molecular size can influence these properties .

Result of Action

The molecular and cellular effects would depend on the specific target and the role of that target in cellular processes. These effects could be determined through experimental studies .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .

Propriétés

IUPAC Name |

2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3S/c1-7-3-2-4-8(5-7)13-11(18)15-12-14-9(6-19-12)10(16)17/h2-6H,1H3,(H,16,17)(H2,13,14,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMNSQRFNFNRUHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

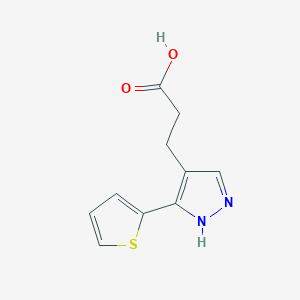

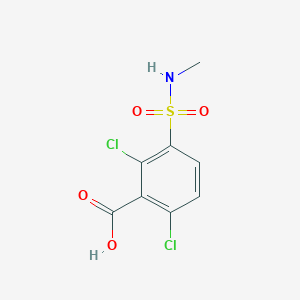

![2-{1-[(Pyridin-3-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1460892.png)

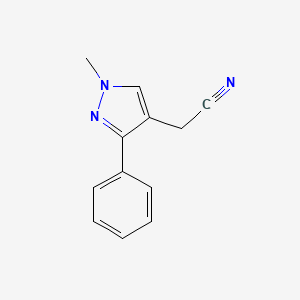

![5-[(3,4-dichlorophenyl)methyl]-2H-1,2,3,4-tetrazole](/img/structure/B1460894.png)

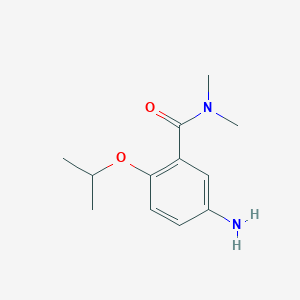

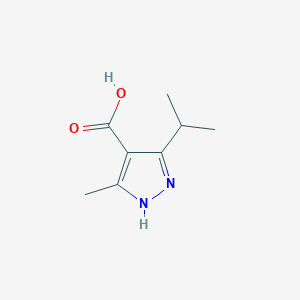

![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1460895.png)